molecular formula C32H62 B14364880 Dotriacontadiene CAS No. 90216-88-9

Dotriacontadiene

Cat. No.: B14364880
CAS No.: 90216-88-9
M. Wt: 446.8 g/mol
InChI Key: TZYYOWPBOVRYAR-UHFFFAOYSA-N
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Description

Dotriacontadiene refers to a class of unsaturated hydrocarbons with 32 carbon atoms and two double bonds. A prominent example is (6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-Octamethyl-14,18-dotriacontadiene (CAS 111051-86-6), also known as Lycopadiene . Its molecular formula is C40H78 (molecular weight: 559.06 g/mol), featuring a branched structure with eight methyl groups and conjugated double bonds at positions 14 and 18 .

Properties

CAS No.

90216-88-9

Molecular Formula

C32H62

Molecular Weight

446.8 g/mol

IUPAC Name

dotriaconta-1,3-diene

InChI

InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-32H2,2H3

InChI Key

TZYYOWPBOVRYAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dotriacontadiene can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound often involves the purification of distillation residues. Strong oxidizing agents are used to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dotriacontadiene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or ozone.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive species.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Dotriacontadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dotriacontadiene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares Dotriacontadiene with three structurally related compounds: Dotriacontane (saturated alkane), 1-Dotriacontene (mono-unsaturated alkene), and a polyfunctional derivative (17,28-Dotriacontadiene-2,4,6,15,31-pentayne-1,8,30-triol).

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C40H78 559.06 Branched alkadiene with 8 methyl groups; conjugated double bonds at C14 and C18 .
Dotriacontane C32H66 450.87 Saturated linear alkane; no double bonds .
1-Dotriacontene C32H64 448.85 Mono-unsaturated alkene with a single terminal double bond .
17,28-Dotriacontadiene-
pentayne-triol
C32H42O3 474.67 Hybrid structure with two double bonds, five triple bonds, and three hydroxyl groups .

Physical and Thermodynamic Properties

  • This compound: Limited thermodynamic data are available, but its branched structure and conjugated double bonds suggest lower melting points compared to linear alkanes.
  • Dotriacontane : Exhibits a high melting point (~343.5 K) and enthalpy of fusion (Δfus S = 222.93 J/mol·K) due to its saturated, linear structure .
  • 1-Dotriacontene : Lower melting point than Dotriacontane due to reduced van der Waals interactions from a single double bond .
  • Pentayne-triol derivative : Polar hydroxyl groups and triple bonds increase solubility in polar solvents but reduce thermal stability .

Analytical Challenges and Methodologies

Characterizing this compound and its analogs requires advanced techniques:

  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) with capillary columns (e.g., OV-1 phase) effectively separates long-chain hydrocarbons .
  • Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy resolve structural features like double-bond positions and methyl branching .
  • Challenges : Extraction and purification of branched or polyfunctional derivatives (e.g., pentayne-triol) may alter their native structure, complicating analysis .

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